molecular formula C19H26N2O2 B2929976 N,N-diisobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 903264-01-7

N,N-diisobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2929976
CAS No.: 903264-01-7
M. Wt: 314.429
InChI Key: FAOCJBLQCDLZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diisobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as J147, is a synthetic compound that has been found to have neuroprotective and cognitive-enhancing properties. It was originally developed as a potential treatment for Alzheimer's disease, but has since been found to have a range of other potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Evaluation of Indol-3-yl-oxoacetamides

Indol-3-yl-oxoacetamides, including compounds structurally related to N,N-diisobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and evaluated for their biological activity. The research aimed to explore their potential as cannabinoid receptor type 2 (CB2) ligands. The fluorinated derivative from the series emerged as a potent and selective CB2 ligand, demonstrating a binding affinity (Ki) of 6.2 nM. This finding suggests a promising avenue for the development of new therapeutic agents targeting CB2 receptors, which could have implications for the treatment of various conditions, including pain, inflammation, and immune system disorders (Moldovan et al., 2017).

Muscarinic Agonist Activity of Substituted N-(silatran-1-ylmethyl)acetamides

In another study, substituted N-(silatran-1-ylmethyl)acetamides were synthesized and examined for their muscarinic agonist activity. Compounds such as N-methyl-N-[1-(3′,7′,10′-trimethylsilatran-1-yl)methyl]acetamide demonstrated partial agonist activity at muscarinic receptors, mimicking the effects of acetylcholine by binding directly to cholinoreceptors in ileal smooth muscle. This research provides insights into the potential of these compounds for modulating muscarinic receptor activity, which could have implications for treating disorders related to the cholinergic system, such as Alzheimer's disease and other cognitive impairments (Pukhalskaya et al., 2010).

Advanced Oxidation Chemistry of Paracetamol Analogues

The advanced oxidation chemistry of paracetamol and its analogues, which share structural similarities with this compound, was explored in a study focusing on the UV/H2O2 system. The research uncovered main degradation pathways involving multiple hydroxylation steps, leading to various intermediate and breakdown products. This study highlights the complex oxidative transformations that such compounds can undergo, which is crucial for understanding their environmental fate and potential biotransformation processes in biological systems (Vogna et al., 2002).

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-12(2)10-21(11-13(3)4)19(23)18(22)17-14(5)20-16-9-7-6-8-15(16)17/h6-9,12-13,20H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOCJBLQCDLZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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